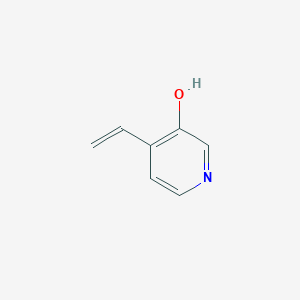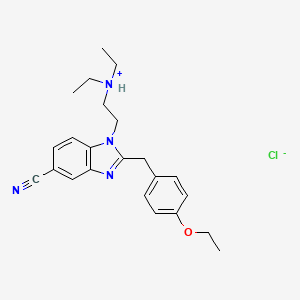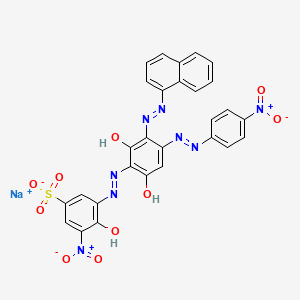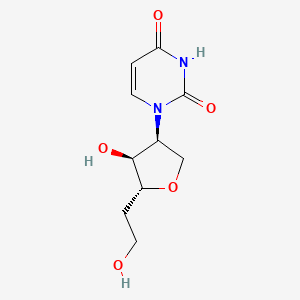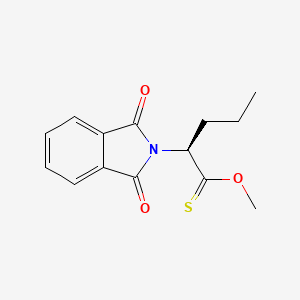
Methyl-(S)-2-phtalimido-4-methylthiobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(S)-2-phtalimido-4-methylthiobutanoate is an organic compound with a complex structure that includes a phthalimide group, a methylthio group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(S)-2-phtalimido-4-methylthiobutanoate typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable thiol compound to introduce the methylthio group. The final step involves esterification with methanol to form the butanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl-(S)-2-phtalimido-4-methylthiobutanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalimide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Amides and esters.
Scientific Research Applications
Methyl-(S)-2-phtalimido-4-methylthiobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(S)-2-phtalimido-4-methylthiobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide group can form strong interactions with protein active sites, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl-(S)-2-phthalimido-4-methylthiobutanoate: A similar compound with a slightly different structure.
Phthalimide derivatives: Compounds with the phthalimide group but different substituents.
Thioesters: Compounds with a sulfur-containing ester group.
Uniqueness
Methyl-(S)-2-phtalimido-4-methylthiobutanoate is unique due to its combination of a phthalimide group, a methylthio group, and a butanoate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
O-methyl (2S)-2-(1,3-dioxoisoindol-2-yl)pentanethioate |
InChI |
InChI=1S/C14H15NO3S/c1-3-6-11(14(19)18-2)15-12(16)9-7-4-5-8-10(9)13(15)17/h4-5,7-8,11H,3,6H2,1-2H3/t11-/m0/s1 |
InChI Key |
MHXVLPRKSCMGCZ-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCCC(C(=S)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


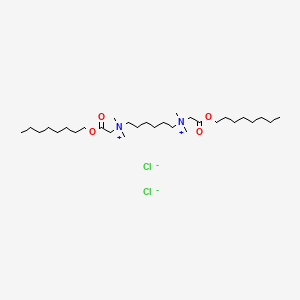
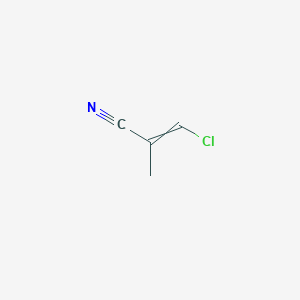
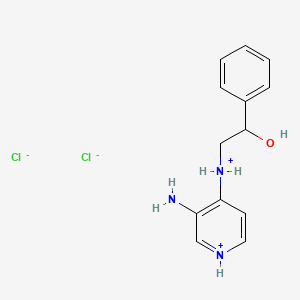
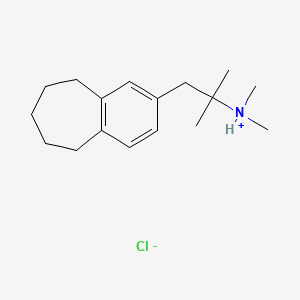
![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
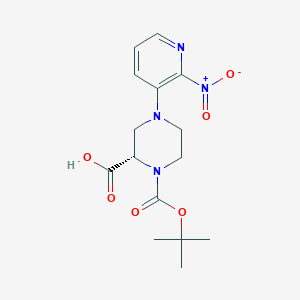
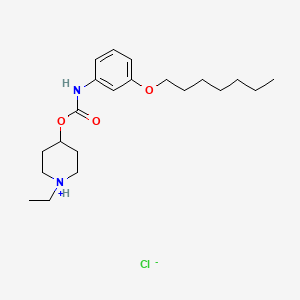
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)
